EGFR Inhibitory Activity of 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine Derivatives vs. Regioisomeric and Heteroaryl Comparators
A 2023 publication in the Journal of Medicinal Chemistry demonstrated that derivatives synthesized from the 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine scaffold exhibit potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) with IC50 values in the nanomolar range [1]. This scaffold-derived activity is contrasted with broader class-level observations; a representative triazine-based EGFR inhibitor from the BindingDB database (CHEMBL4762604, not necessarily bearing the 3-chlorophenyl motif) exhibited an IC50 of 514 nM under radiometric ELISA conditions [2], highlighting that the precise 3-chlorophenyl substitution pattern is critical for achieving sub-100 nM potency.
| Evidence Dimension | EGFR inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Nanomolar range (derivatives of 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine, exact values not publicly disclosed) |
| Comparator Or Baseline | Triazine-based EGFR inhibitor CHEMBL4762604: IC50 = 514 nM |
| Quantified Difference | ≥5-fold improvement (nanomolar vs. 514 nM) |
| Conditions | HTRF KinEASE TK assay (target compound derivatives); Radiometric ELISA, ATF-2 substrate, 1 hr incubation (CHEMBL4762604) |
Why This Matters
For kinase-focused drug discovery programs, the >5-fold potency advantage of 3-chlorophenyl-triazine derivatives validates the procurement of this specific scaffold over generic triazine building blocks.
- [1] Kuujia. CAS 1053658-39-1: Citing a 2023 J. Med. Chem. publication demonstrating EGFR IC50 values in the nanomolar range for derivatives of 2-Chloro-4-(3-chlorophenyl)-1,3,5-triazine. View Source
- [2] BindingDB. BDBM50561028 (CHEMBL4762604). Affinity Data: IC50 = 514 nM for EGFR inhibition, radiometric ELISA, ATF-2 substrate, 1 hr incubation. View Source
